L-Tyrosine-d2-2
Description
The exact mass of the compound L-Tyrosine-2,6-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-RANRWVQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437458 | |
| Record name | L-Tyrosine-2,6-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57746-15-3 | |
| Record name | L-Tyrosine-2,6-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57746-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Stable Isotope Labeling in Biological Sciences
Stable isotope labeling is a fundamental technique used to trace the fate of molecules within a biological system. ontosight.ai It involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. creative-proteomics.com Because these stable isotopes have different masses but identical chemical properties to their more abundant counterparts, they can be distinguished and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.ai This allows researchers to monitor metabolic pathways, quantify protein expression, and study the dynamics of biological processes without significantly disturbing the system under investigation. ontosight.ai
A widely used method in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing isotopically labeled amino acids. creative-proteomics.comsilantes.com This allows for the precise quantification of protein expression levels and the study of protein-protein interactions. ontosight.aisilantes.com
Significance of Deuterium Isotopologues in Molecular and Systems Biology Research
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, has become an indispensable tool in molecular and systems biology. nih.gov Its nucleus contains one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium. wikipedia.org This mass difference leads to a phenomenon known as the kinetic isotope effect, where chemical bonds involving deuterium are stronger and react more slowly than those with hydrogen. nih.gov This property is particularly useful in studying reaction mechanisms and metabolic pathways.
In research, deuterium is often incorporated into molecules to act as a tracer. nih.gov For instance, "heavy water" (D₂O) can be used to label non-essential amino acids and other molecules in vivo, allowing for the study of their turnover rates. utmb.edubiorxiv.orgbiorxiv.org The incorporation of deuterium can be detected by mass spectrometry, providing insights into the synthesis and degradation rates of proteins and other biomolecules. utmb.edubiorxiv.org This approach has been successfully applied in studies of protein turnover in various organisms, from rodents to humans. biorxiv.org
Unique Contributions of Ring Deuterated L Tyrosine to Research Paradigms
Chemoenzymatic and Biocatalytic Approaches for Site-Selective Deuteration
Enzymatic and chemoenzymatic methods offer significant advantages in efficiency and selectivity for deuterating amino acids, often operating directly on the free amino acid without the need for complex protection and deprotection steps. nih.govresearchgate.net These biocatalytic approaches leverage the inherent specificity of enzymes to achieve site- and stereoselective deuterium incorporation. nih.gov
Enzyme-Mediated Hydrogen-Deuterium Exchange Strategies for Cα and Cβ Positions
Hydrogen-deuterium (H-D) exchange reactions catalyzed by enzymes represent a direct and efficient route to deuterated amino acids using D₂O as an inexpensive deuterium source. nih.govwisc.edu Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, in particular, have been utilized for Cα-deuteration by facilitating Cα-deprotonation. nih.gov
A notable development is the use of a dual-enzyme system, comprising an aminotransferase (DsaD) and a partner protein (DsaE), for H-D exchange at both the Cα and Cβ positions of various amino acids. nih.govwisc.edu While DsaD alone catalyzes exclusive Cα-deuteration, the DsaD/DsaE complex can facilitate deuteration at both sites. nih.govwisc.edu However, the efficiency of Cβ-deuteration can be substrate-dependent. For instance, while L-phenylalanine shows good deuterium incorporation at both Cα and Cβ, L-tyrosine exhibits high Cα-deuteration (99%) but low incorporation at the Cβ position (27%), which is attributed to unfavorable interactions with the polar phenolic group. nih.govwisc.edu Protecting the phenolic group, as in (OMe)-L-Tyr, can improve Cβ-deuteration. nih.gov
| Amino Acid | Cα Deuteration (%) | Cβ Deuteration (%) |
|---|---|---|
| L-Phenylalanine | High | 67 |
| L-Tyrosine | 99 | 27 |
| (OMe)-L-Tyrosine | 99 | 74 |
| L-Tryptophan | High | 0 |
Reductive Amination Routes for Deuterium Incorporation
Reductive amination of α-keto acids is another powerful chemoenzymatic strategy for synthesizing deuterated amino acids. nih.govnih.gov This approach often involves an amino acid dehydrogenase, which catalyzes the formation of a chiral amino acid from an α-keto acid, ammonia, and a reducing equivalent, typically NADH. nukleonika.plrsc.org When the reaction is performed in a deuterated solvent, deuterium can be incorporated at the α-position.
For instance, L-phenylalanine dehydrogenase (PheDH) has been used to synthesize L-tyrosine labeled with deuterium at the 2-position (Cα) through the reductive amination of p-hydroxyphenylpyruvic acid in the presence of a deuterium source. nukleonika.pl This method has been successfully applied to produce both deuterium and tritium-labeled L-tyrosine and L-phenylalanine. nukleonika.pl A key advantage of this biocatalytic approach is the potential for high stereoselectivity, yielding the desired L-amino acid. rsc.org
Recent advancements have focused on efficient in situ regeneration of the deuterated cofactor, such as [4-²H]-NADH, to drive the reaction. One such system utilizes a hydrogenase to generate the deuterated cofactor from NAD⁺ and D₂O, which is then used by an amino acid dehydrogenase for the reductive amination. rsc.org This "H₂-driven" approach has been demonstrated for the synthesis of various α-deuterated amino acids. rsc.org
De Novo Synthesis from Deuterated Precursors
De novo chemical synthesis offers a versatile, albeit often more complex, alternative to enzymatic methods for producing deuterated amino acids. nih.govwisc.edutandfonline.com This approach involves building the amino acid from smaller, selectively deuterated building blocks. nih.govdoi.org While this allows for precise control over the location of the deuterium labels, it typically requires multi-step synthetic sequences. nih.gov
One common strategy involves the alkylation of a chiral glycine (B1666218) equivalent with a deuterated electrophile. doi.org The stereochemistry at the α-carbon is controlled by the chiral auxiliary on the glycine template, while the deuterium is introduced via the electrophile. doi.org This method has been used for the stereoselective synthesis of β-deuterated amino acids. doi.org
Another approach is the Strecker synthesis, which can be adapted to produce α-deuterated amino acids by using a deuterated aldehyde as a precursor. beilstein-journals.org This method has been shown to proceed with good yield and without scrambling of the deuterium label. beilstein-journals.org
Optimization of Deuterium Incorporation Levels and Stereoselectivity
Achieving high levels of deuterium incorporation and stereoselectivity is paramount in the synthesis of labeled amino acids. In enzymatic H-D exchange reactions, factors such as enzyme loading, reaction time, and pD of the solution can be optimized to maximize deuterium incorporation. nih.gov For instance, in the DsaD/DsaE system, higher enzyme concentrations were necessary for efficient Cβ-deuteration. nih.gov
Stereoselectivity is a key advantage of many biocatalytic methods. Enzymes like SxtA AONS have demonstrated the ability to produce a range of α-²H amino acids and their esters with high stereoselectivity, favoring the L-configuration. nih.gov Similarly, chemical methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral centers. nih.govdoi.org For example, the enantioselective α-deuteration of proline and pseudoproline derivatives has been achieved using simple conditions (NaOEt in EtOD) without the need for external chiral sources, affording products with high enantiopurity. acs.org
Scalability and Purity Considerations in Labeled Amino Acid Production
The transition from laboratory-scale synthesis to preparative-scale production of deuterated amino acids presents several challenges. Scalability requires access to sufficient quantities of the necessary biocatalysts or chemical reagents and often involves optimization of reaction conditions to maintain high yields and purity on a larger scale. nih.govrsc.org For example, the DsaD/DsaE enzymatic system has been successfully scaled up to produce over 600 mg of deuterated isoleucine with high levels of deuterium incorporation. nih.gov Similarly, H₂-driven reductive amination has been used to produce α-deuterated amino acids in gram quantities. rsc.org
Purification of the final product is a critical step to ensure the removal of unreacted starting materials, byproducts, and, in the case of enzymatic methods, the biocatalyst itself. Common purification techniques include ion-exchange chromatography and crystallization. nukleonika.pl The purity of the deuterated amino acid, including its isotopic enrichment and enantiomeric excess, is typically confirmed using analytical methods such as NMR spectroscopy and mass spectrometry. nih.govnukleonika.pl
| Method | Position(s) Deuterated | Key Features | Challenges |
|---|---|---|---|
| Enzyme-Mediated H-D Exchange | Cα, Cβ | Direct deuteration of free amino acid; high stereoselectivity. nih.govnih.gov | Substrate-dependent efficiency, especially for Cβ deuteration of tyrosine. nih.govwisc.edu |
| Reductive Amination | Cα | High stereoselectivity; uses α-keto acid precursors. nukleonika.plrsc.org | Requires cofactor regeneration; potential for side reactions. nih.gov |
| De Novo Synthesis | Site-specific | Precise control over label position. doi.org | Multi-step; may require complex protecting group chemistry. nih.gov |
Mass Spectrometry (MS)-Based Detection and Quantification of Deuterated Tyrosine
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For deuterated compounds, it allows for precise quantification and identification based on the mass difference introduced by the stable isotopes.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing amino acids in complex biological matrices. mdpi.comnih.gov This technique couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. In this process, the amino acids are first separated on an HPLC column before being introduced into the mass spectrometer. chumontreal.qc.ca
One of the significant advantages of LC-MS/MS for amino acid analysis is that it can often be performed without chemical modification (derivatization) of the analytes. foodandnutritionjournal.org This simplifies sample preparation and avoids potential analytical errors associated with the derivatization process. foodandnutritionjournal.org The use of deuterated internal standards, such as L-Tyrosine-2,6-d2, is crucial for accurate quantification. chumontreal.qc.cafoodandnutritionjournal.org These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. chumontreal.qc.ca By adding a known amount of the deuterated standard to a sample, any variability during sample preparation and analysis can be corrected for, leading to reliable and reproducible quantification. chumontreal.qc.caresearchgate.net
L-Tyrosine-2,6-d2 serves as an essential internal standard in quantitative proteomics and metabolomics. researchgate.netmedchemexpress.com In these fields, researchers aim to measure the precise amounts of proteins and metabolites in biological samples to understand cellular processes and identify biomarkers for diseases. ckisotopes.comoup.com The stable-isotope dilution (SID) strategy is a common targeted approach where an isotopic standard of a known concentration is added to a biological sample prior to MS analysis. nih.gov
In a typical workflow, a sample (e.g., plasma, cell lysate) is spiked with a known quantity of L-Tyrosine-2,6-d2. researchgate.net The sample is then processed, and the endogenous (unlabeled) L-Tyrosine and the deuterated standard are analyzed by LC-MS/MS. Because the labeled and unlabeled forms are chemically identical, they behave similarly during extraction and chromatographic separation. nih.gov The mass spectrometer, however, can differentiate between them due to the +2 Dalton mass shift of L-Tyrosine-2,6-d2. sigmaaldrich.com By comparing the signal intensity of the endogenous L-Tyrosine to that of the known amount of the internal standard, an absolute concentration of the amino acid in the sample can be accurately determined. researchgate.netnih.gov This approach has been successfully used to monitor tyrosine levels in patients with metabolic disorders like alkaptonuria. researchgate.net
Isotopic profiling using mass spectrometry involves detecting and quantifying molecules and their isotopically labeled counterparts. When L-Tyrosine-2,6-d2 is used as an internal standard, it co-elutes with the natural L-Tyrosine from the liquid chromatography column. nih.gov In the mass spectrum, they appear as a pair of peaks with a specific mass difference, which for L-Tyrosine-2,6-d2 is 2 Daltons. nih.govsigmaaldrich.com The ratio of the peak intensities for this pair provides the relative concentration of the metabolite between samples. nih.gov
This method is also invaluable for metabolite identification and metabolic tracing studies. By introducing L-Tyrosine-2,6-d2 into a biological system, researchers can track its conversion into downstream metabolites. The deuterium label acts as a tracer, allowing for the unambiguous identification of tyrosine-derived metabolites by observing the corresponding mass shift in the mass spectra. This provides critical insights into metabolic fluxes and pathways. researchgate.net
Below is a table summarizing typical LC-MS/MS parameters used for the simultaneous analysis of tyrosine and related compounds using d2-tyrosine as an internal standard.
| Parameter | Description | Reference |
| Compound | Tyrosine | researchgate.net |
| Internal Standard | d2-Tyrosine | researchgate.net |
| Precursor Ion (Q1) | 182.1 m/z | researchgate.net |
| Product Ion (Q3) | 136.1 m/z | researchgate.net |
| Internal Standard Precursor Ion (Q1) | 184.1 m/z | researchgate.net |
| Internal Standard Product Ion (Q3) | 138.0 m/z | researchgate.net |
| Linearity Range | Up to 2000 µmol/L | researchgate.net |
| Intra-batch Accuracy | 95-109% | researchgate.net |
| Inter-batch Accuracy | 91-104% | researchgate.net |
| This table is based on data from a study on monitoring alkaptonuria patients. |
Application in Quantitative Proteomics and Metabolomics Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. ckisotopes.com Deuterium (²H) NMR is particularly useful for studying labeled compounds like L-Tyrosine-2,6-d2. wikipedia.org
Solid-state ²H NMR spectroscopy is a powerful method for investigating the structure and dynamics of molecules in non-solution states, such as in membranes, polymers, or crystalline solids. acs.orgnih.gov The analysis of the deuterium NMR line shape is especially informative. wikipedia.orgacs.org The shape of the NMR signal is highly sensitive to the orientation of the carbon-deuterium (C-D) bond relative to the external magnetic field. wikipedia.org
Changes in molecular motion, such as rotations or jumps between different orientations, cause fluctuations in this orientation, which in turn lead to characteristic changes in the spectral line shape. wikipedia.orgacs.org By simulating the experimental ²H NMR spectra using different dynamic models and reorientational rates, researchers can extract detailed information about the types and timescales of molecular motions. cdnsciencepub.comcornell.edu This approach has been used to study the dynamics of deuterated ligands bound to proteins, the mobility of organic molecules within inclusion compounds, and the order and dynamics in liquid crystals. acs.orgnih.govnasa.gov
| Information from ²H NMR Line Shape Analysis | Description | References |
| Molecular Orientation | Determines the angle of C-D bonds relative to a defined axis, providing structural restraints. | wikipedia.orgnih.gov |
| Molecular Dynamics | Characterizes the rate and geometry of motions like methyl group rotation or whole-molecule reorientation. | acs.orgacs.orgcdnsciencepub.com |
| Activation Energy | Can be calculated from variable-temperature experiments to quantify the energy barrier for specific motions. | cdnsciencepub.comcornell.edu |
| Conformational Exchange | Detects and quantifies the exchange between different molecular conformations. | cdnsciencepub.com |
High-resolution solution NMR is a cornerstone technique for determining the three-dimensional structures of proteins and other biomolecules at atomic resolution. acs.orgckisotopes.com The introduction of deuterium labels, such as in L-Tyrosine-2,6-d2, can be advantageous, particularly for studying larger proteins, as it can simplify spectra and reduce relaxation rates, leading to sharper signals.
The process of structure determination involves collecting a series of multidimensional NMR experiments. acs.org For example, a ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone. biorxiv.org Nuclear Overhauser effect (NOE) experiments are then used to identify protons that are close to each other in space, providing distance restraints for the structure calculation. biorxiv.org By combining thousands of such restraints, a detailed 3D model of the molecule can be computed. acs.org
Furthermore, NMR relaxation experiments can provide rich information about the dynamics of the molecule over a wide range of timescales, from picoseconds to seconds. nih.gov By measuring relaxation parameters like T1 and T2, researchers can characterize the flexibility of different parts of the molecule, which is often crucial for its biological function.
Multi-dimensional NMR Techniques for Deuterated Proteins
The incorporation of stable isotopes like deuterium (²H), particularly in specific locations such as the C2 and C6 positions of L-Tyrosine, has been a pivotal advancement in the field of protein nuclear magnetic resonance (NMR) spectroscopy. This selective deuteration is instrumental in overcoming some of the intrinsic challenges associated with studying large proteins and protein complexes, thereby enabling the application of sophisticated multi-dimensional NMR techniques to elucidate their structure and dynamics in solution. gmclore.orgnih.gov
For proteins with a molecular weight exceeding 10 kDa, two-dimensional (2D) NMR spectra often suffer from severe resonance overlap, making unambiguous signal assignment and interpretation exceedingly difficult. gmclore.orgnih.gov The introduction of additional dimensions to the NMR experiment, by correlating the chemical shifts of ¹H with heteronuclei such as ¹³C and ¹⁵N, significantly enhances spectral resolution. gmclore.orggmclore.org This has led to the development of three-dimensional (3D) and four-dimensional (4D) NMR experiments, which are now standard tools for the structural analysis of proteins. gmclore.orgnorthwestern.edu
The strategic use of deuteration, including the specific labeling found in L-Tyrosine-2,6-d2, provides several key advantages in multi-dimensional NMR studies:
Reduced Spectral Complexity and Linewidth Narrowing: Replacing protons with deuterons simplifies complex ¹H NMR spectra. annualreviews.org More importantly, it significantly reduces the efficiency of dipolar relaxation, which is a major cause of line broadening in large molecules. pnas.orgduke.edu This results in sharper resonance lines, improved spectral resolution, and enhanced sensitivity, particularly in triple-resonance experiments that rely on magnetization transfer through scalar couplings involving carbon nuclei.
Access to Larger Macromolecular Systems: The combination of deuteration and multi-dimensional NMR techniques has dramatically increased the size limit of proteins amenable to solution NMR studies. gmclore.org While 2D NMR is generally limited to proteins up to ~10 kDa, the use of deuteration in conjunction with 3D and 4D experiments allows for the detailed structural analysis of proteins and complexes in the 20-50 kDa range and even larger systems. gmclore.orgnorthwestern.edupnas.org
Probing Specific Structural Features: Selective deuteration, as with L-Tyrosine-2,6-d2, allows researchers to focus on specific regions or types of amino acids within a protein. annualreviews.orgcdnsciencepub.com By leaving the protons at the 3 and 5 positions of the tyrosine ring intact, specific nuclear Overhauser effect (NOE) restraints involving these protons can be measured, providing crucial distance information for structure determination. nih.gov
Common Multi-dimensional NMR Experiments for Deuterated Proteins:
A suite of multi-dimensional NMR experiments is employed to study deuterated proteins. These experiments are designed to establish correlations between different nuclei, providing a pathway for resonance assignment and the collection of structural restraints.
| NMR Experiment | Dimensionality | Correlation | Primary Information Gained |
| ¹H-¹⁵N HSQC | 2D | ¹H - ¹⁵N | "Fingerprint" of the protein, correlating each backbone amide proton with its directly bonded nitrogen. libretexts.org |
| HNCA | 3D | ¹H(N) - ¹⁵N - ¹³Cα | Sequential backbone resonance assignment by linking an amide proton to the α-carbon of its own and the preceding residue. |
| HN(CO)CA | 3D | ¹H(N) - ¹⁵N - ¹³Cα (via ¹³CO) | Complements the HNCA experiment for sequential backbone assignment. |
| HNCACB | 3D | ¹H(N) - ¹⁵N - ¹³Cα/¹³Cβ | Correlates amide protons and nitrogens with the α and β carbons of the same and preceding residue, aiding in amino acid type identification. |
| ¹⁵N-edited NOESY-HSQC | 3D | ¹H - ¹H (through space) | Provides distance restraints between protons that are close in space, which are essential for determining the 3D fold of the protein. duke.edu |
| ¹³C-edited NOESY-HSQC | 3D/4D | ¹H - ¹H (through space) | Similar to ¹⁵N-edited NOESY but focused on protons attached to carbon, crucial for side-chain and methyl-methyl contacts. cdnsciencepub.com |
| 4D HCCH-TOCSY | 4D | ¹H - ¹³C - ¹³C - ¹H | Provides through-bond correlations for assigning side-chain resonances. |
| 4D ¹³C/¹⁵N-edited NOESY | 4D | ¹H - ¹H (through space) | Offers the highest resolution for obtaining long-range distance restraints in large, complex proteins. researchgate.net |
Research Findings and Applications:
The application of these multi-dimensional techniques to proteins containing deuterated amino acids, such as L-Tyrosine-2,6-d2, has yielded significant insights into protein structure and function. For instance, selective deuteration of aromatic residues has been instrumental in assigning the complex ¹H, ¹³C, and ¹⁵N signals of tyrosine, phenylalanine, and tryptophan side chains. cdnsciencepub.comnih.gov This has been crucial for accurately measuring inter-proton distances to these aromatic rings, which are often involved in functionally important interactions.
In a study on dihydrofolate reductase from Lactobacillus casei, selective deuteration of all aromatic protons except the 2,6-protons of the tyrosine residues allowed for the unambiguous observation of signals from these five residues. royalsocietypublishing.org This enabled the researchers to monitor the effects of substrate and inhibitor binding on each individual tyrosine residue.
Furthermore, the development of techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) in combination with deuteration has pushed the boundaries of solution NMR to study macromolecular assemblies approaching 1 MDa in size. ethz.ch For large proteins where uniform deuteration is necessary, specific protonation of methyl groups in isoleucine, leucine, and valine, along with amide protons, provides a sparse but critical set of long-range NOE restraints for structure determination. pnas.org The inclusion of data from aromatic residues like tyrosine, where specific protons remain, can further enhance the accuracy of the resulting structures. pnas.org
The combination of sparse NOE data from deuterated samples with computational methods like CS-Rosetta has proven to be a powerful strategy for determining high-quality 3D structures of proteins in the 20-40 kDa range. pnas.org This integrated approach leverages the strengths of both experimental NMR data and advanced structure prediction algorithms.
Iv. Applications of L Tyrosine 2,6 D2 in Molecular and Cellular Biology
Elucidation of Protein Structure and Dynamics via Deuteration in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the three-dimensional structure and understanding the motional properties of proteins and other macromolecules at atomic resolution. The incorporation of stable isotopes like L-Tyrosine-2,6-d2 is instrumental in extending the capabilities of NMR to larger and more complex systems.
The dynamics of amino acid side-chains are crucial for protein function, governing everything from enzyme catalysis to protein-protein interactions. Deuterium (B1214612) NMR relaxation studies on proteins specifically labeled with deuterated amino acids, such as L-Tyrosine-2,6-d2, offer a direct window into these motions on a wide range of timescales.
Research Focus : Characterizing the changes in side-chain dynamics in response to mutations.
Methodology : ²H spin relaxation experiments and measurement of scalar coupling constants.
Key Finding : Amino acid substitutions can induce long-range effects on protein dynamics, impacting residues far from the mutation site.
A significant challenge in the NMR study of large proteins (> 50 kDa) is the rapid decay of NMR signals, leading to broad lines and poor spectral resolution. nih.gov Deuteration of proteins, including the use of L-Tyrosine-2,6-d2, is a widely adopted strategy to overcome this limitation. The substitution of protons with deuterons reduces the density of protons in the molecule, thereby minimizing dipolar relaxation pathways, which are the primary cause of signal broadening in large molecules.
This reduction in relaxation rates leads to significantly sharper NMR signals (narrower linewidths), which is particularly beneficial for techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY). nih.gov The improved resolution and sensitivity allow for the study of larger and more complex biological systems that would otherwise be intractable by solution-state NMR. researchgate.net The use of selectively labeled amino acids ensures that spectral simplification is achieved without losing critical information from specific sites of interest. researchgate.net
| Parameter | Effect of Deuteration (e.g., with L-Tyrosine-2,6-d2) | Benefit for NMR Spectroscopy |
| Proton Density | Reduced | Minimizes proton-proton dipolar interactions. |
| Transverse Relaxation (T2) | Increased | Leads to narrower signal linewidths. |
| Spectral Resolution | Enhanced | Allows for better separation of overlapping peaks. |
| Signal-to-Noise Ratio | Improved | Facilitates the study of high molecular weight proteins. researchgate.net |
Proteins are not static entities; they exist in a dynamic equilibrium of different conformational states. This conformational exchange is often the basis of allosteric regulation, where binding at one site affects the function at a distant site. NMR spectroscopy, enhanced by isotopic labeling with compounds like L-Tyrosine-2,6-d2, is uniquely suited to characterize these dynamic processes.
By selectively deuterating tyrosine residues, researchers can simplify spectra and focus on the signals from specific regions of a protein involved in allosteric communication. nih.gov Changes in the chemical shifts and linewidths of these labeled sites upon ligand binding or mutation can provide detailed information about the conformational changes and the kinetics of the exchange process. nih.gov This approach has been instrumental in understanding the allosteric mechanisms of enzymes like protein tyrosine phosphatases, where subtle changes in dynamics, rather than large structural rearrangements, govern catalytic activity. nih.govnih.gov
Enhancing NMR Signal Resolution and Sensitivity in Large Macromolecular Systems
Tracing Metabolic Pathways and Fluxes in Biological Systems
Stable isotope tracers, such as L-Tyrosine-2,6-d2, are invaluable tools for mapping the flow of atoms through metabolic networks. eurisotop.com By introducing a labeled compound into a biological system, scientists can track its conversion into various downstream products, providing a dynamic view of metabolic activity. medchemexpress.commedchemexpress.com
L-tyrosine is a precursor to a host of biologically important molecules, including neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), hormones (thyroxine), and pigments (melanin). drugs.comwikipedia.orgcymitquimica.com Introducing L-Tyrosine-2,6-d2 into cells or organisms allows researchers to trace the metabolic fate of the tyrosine molecule.
The deuterium atoms act as a stable, non-radioactive label. As the labeled tyrosine is metabolized, the deuterium atoms are incorporated into the downstream products. By using sensitive analytical techniques like mass spectrometry (MS), researchers can detect and quantify these deuterated metabolites. This allows for the direct monitoring of the activity of specific metabolic pathways. For example, the conversion of tyrosine to L-DOPA by tyrosine hydroxylase is a key step in dopamine (B1211576) synthesis. creative-proteomics.comexamine.com Using L-Tyrosine-2,6-d2, one can quantify the rate of this conversion under various physiological or pathological conditions. rsc.org
Key Tyrosine Metabolic Pathways:
Catecholamine Synthesis: Tyrosine -> L-DOPA -> Dopamine -> Norepinephrine -> Epinephrine (B1671497) mdpi.complos.org
Thyroid Hormone Synthesis: Tyrosine is a key component of thyroxine. examine.com
Melanin Synthesis: Tyrosine is a precursor to the pigment melanin. wikipedia.org
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. semanticscholar.org Isotope-labeled compounds are central to MFA. When cells are cultured in the presence of a labeled substrate like L-Tyrosine-2,6-d2, the distribution of the isotope label across the metabolome provides a detailed fingerprint of metabolic activity. masseycancercenter.org
By measuring the isotopic enrichment in various metabolites using MS or NMR, and integrating this data into computational models of metabolism, researchers can calculate the flux through interconnected pathways. semanticscholar.orgbiorxiv.org This quantitative approach provides a much deeper understanding of cellular physiology than simply measuring metabolite concentrations. eurisotop.com MFA using deuterated tyrosine can be applied to study metabolic reprogramming in cancer, where tyrosine metabolism is often altered, or to investigate metabolic disorders. creative-proteomics.com Recent advancements are leveraging machine learning to more accurately and rapidly determine metabolic fluxes from complex isotope labeling patterns. biorxiv.org
| Application Area | Research Question Addressed with L-Tyrosine-2,6-d2 | Potential Insight |
| Cancer Biology | How is tyrosine metabolism reprogrammed in tumor cells? creative-proteomics.com | Identification of new therapeutic targets in cancer metabolic pathways. |
| Neuroscience | What is the rate of dopamine synthesis in models of Parkinson's disease? | Understanding neurotransmitter dysregulation in neurological disorders. |
| Drug Development | How does a drug candidate affect tyrosine metabolic pathways? | Elucidation of drug mechanism of action and off-target effects. |
Assessment of Protein Turnover Rates
Stable isotope tracers are fundamental to the in vivo study of protein metabolism. L-Tyrosine-2,6-d2 is utilized in methodologies designed to quantify whole-body and tissue-specific protein synthesis and degradation rates. By introducing a known amount of L-Tyrosine-2,6-d2 into a biological system, typically through a primed constant intravenous infusion, researchers can measure its incorporation into proteins and its dilution in the free amino acid pool.
The rate at which the deuterated tyrosine is incorporated into newly synthesized proteins, relative to its plasma enrichment, provides a direct measure of protein synthesis. Conversely, the rate at which unlabeled tyrosine is released from protein breakdown dilutes the enrichment of the infused L-Tyrosine-2,6-d2, allowing for the calculation of protein degradation rates.
One key application is in conjunction with other labeled amino acids, such as deuterated phenylalanine (D5-phenylalanine), to simultaneously assess different aspects of amino acid kinetics. cambridge.org The conversion of phenylalanine to tyrosine, a process known as hydroxylation, can be traced by measuring the appearance of D4-tyrosine when D5-phenylalanine is administered. cambridge.org To accurately determine the flux, a simultaneous infusion of D2-tyrosine is often employed to measure the independent turnover rate of tyrosine itself. cambridge.org This dual-isotope method allows for a more comprehensive understanding of amino acid and protein turnover. cambridge.org
Research findings indicate that the degradation rate of tyrosine can vary depending on nutritional status, such as in fed versus fasted states, and dietary composition. cambridge.org These studies underscore the utility of L-Tyrosine-2,6-d2 in dissecting the complex regulation of protein metabolism.
Table 1: Research Findings on Amino Acid Turnover Using Deuterated Tracers
| Study Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Phenylalanine Hydroxylation | Measured by the appearance of D4-tyrosine from an infusion of D5-phenylalanine. | Allows quantification of the conversion rate of an essential amino acid to a non-essential one. | cambridge.org |
| Tyrosine Flux | Measured by the dilution of an infused D2-tyrosine tracer. | Provides a direct measurement of the total rate of appearance of tyrosine in the plasma pool, essential for calculating protein turnover. | cambridge.org |
| Nutritional State | The relationship between plasma enrichment and intracellular enrichment of tracer amino acids differs between fed and fasted states. | Highlights the need for careful consideration of metabolic state when interpreting protein turnover data from isotopic studies. | cambridge.org |
Investigating Neurotransmitter Biosynthesis and Dynamics
The biosynthesis of catecholamines is a sequential enzymatic process. pathbank.org It begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. wikipedia.orghilarispublisher.com L-DOPA is then decarboxylated to form dopamine. wikipedia.org In specific neurons and the adrenal medulla, dopamine is further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine can be methylated to form epinephrine. researchgate.netopenstax.orgnih.gov
When L-Tyrosine-2,6-d2 is administered, the deuterium labels are retained throughout this synthesis cascade. The resulting neurotransmitters—dopamine-d2, norepinephrine-d2, and epinephrine-d2—can be distinguished from their unlabeled counterparts by mass spectrometry. This allows for the precise measurement of the rate of de novo synthesis of these neurotransmitters under various physiological or pathological conditions. This technique is crucial for studying disorders where catecholamine synthesis is dysregulated.
Table 2: Tracing Catecholamine Synthesis with L-Tyrosine-2,6-d2
| Step | Precursor | Enzyme | Product | Deuterated Product |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | L-DOPA-d2 |
| 2 | L-DOPA | Aromatic L-Amino Acid Decarboxylase (AADC) | Dopamine | Dopamine-d2 |
| 3 | Dopamine | Dopamine β-Hydroxylase (DBH) | Norepinephrine | Norepinephrine-d2 |
| 4 | Norepinephrine | Phenylethanolamine N-Methyltransferase (PNMT) | Epinephrine | Epinephrine-d2 |
The functional activity of catecholamines is terminated by reuptake into the presynaptic neuron or by enzymatic degradation. auctoresonline.orgnih.gov The primary enzymes involved in degradation are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.net These enzymes convert dopamine into metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Norepinephrine and epinephrine are similarly broken down into metabolites like vanillylmandelic acid (VMA).
Tyrosine hydroxylase (TH) catalyzes the first and rate-limiting step in catecholamine biosynthesis. wikipedia.orgnih.gov Its activity is tightly regulated by multiple factors, including phosphorylation and feedback inhibition by catecholamines like dopamine. nih.govuniprot.org Understanding the regulation of TH is crucial, as its dysfunction is implicated in diseases such as Parkinson's disease and dopa-responsive dystonia. nih.gov
L-Tyrosine-2,6-d2 serves as a direct substrate for TH. The rate of its conversion to L-DOPA-d2 provides a precise measure of TH activity in vivo or in vitro. uni.lu This allows researchers to investigate how various factors, such as protein-protein interactions, phosphorylation state, and the presence of inhibitors, modulate the enzyme's catalytic efficiency. nih.gov For example, this method can be used to quantify the extent to which dopamine competitively inhibits TH by measuring the change in L-DOPA-d2 production in the presence of varying dopamine concentrations. uniprot.org
Probing Neurotransmitter Degradation Mechanisms
Enzyme Mechanism Studies Using Deuterium as a Mechanistic Probe
The replacement of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for elucidating enzyme mechanisms, as it can provide information about bond-breaking or bond-forming steps in the transition state of a reaction.
A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. wikipedia.org A secondary KIE can occur even if the bond to the isotope is not broken, reflecting changes in hybridization or the steric environment of the isotopic center during the reaction. wikipedia.org
In the context of L-Tyrosine-2,6-d2, the deuterium atoms are located on the aromatic ring. While the hydroxylation of tyrosine by TH occurs at the adjacent 3-position, the presence of deuterium at the 2 and 6 positions can still potentially reveal a secondary KIE, offering insights into the conformation of the substrate in the enzyme's active site during catalysis.
More direct isotope effects can be studied with enzymes that act on the deuterated positions. For example, studies on the enzyme tyrosinase, which also hydroxylates L-tyrosine, have utilized L-Tyrosine-2',6'-d2 to investigate solvent isotope effects. One study determined that the maximum reaction rate (Vmax) of tyrosinase-catalyzed L-tyrosine oxidation was significantly lower in a fully deuterated medium (D₂O) compared to a standard aqueous buffer (H₂O). pg.gda.pl This finding suggests that proton exchange events are a critical part of the catalytic mechanism. pg.gda.pl By comparing the kinetic parameters for unlabeled L-tyrosine and L-Tyrosine-2,6-d2 under these conditions, researchers can dissect the intricate steps of the enzymatic reaction.
Table 3: Solvent Isotope Effects on Tyrosinase-Catalyzed Oxidation of L-Tyrosine Isotopomers
| Substrate | Solvent | Km (mM) | Vmax (µM/min) | Solvent Isotope Effect (SIE) on Vmax |
|---|---|---|---|---|
| L-Tyrosine | Phosphate (B84403) Buffer (H₂O) | 0.25 | 15.3 | 5.88 |
| Deuterated Buffer (D₂O) | 0.33 | 2.6 | ||
| L-Tyrosine-2',6'-d2 | Phosphate Buffer (H₂O) | 0.24 | 14.8 | 5.69 |
| Deuterated Buffer (D₂O) | 0.29 | 2.6 |
Data adapted from a study on deuterium solvent isotope effects. pg.gda.pl The SIE on Vmax is calculated as Vmax(H₂O)/Vmax(D₂O).
Deuterium Labeling for Understanding Reaction Kinetics and Stereochemistry
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a fundamental tool for elucidating reaction mechanisms. The KIE is particularly valuable in studying enzyme-catalyzed reactions, as it can provide insights into the rate-determining steps and the nature of the transition state.
In the context of L-Tyrosine-2,6-d2, the deuterium atoms are located on the aromatic ring, ortho to the hydroxyl group. This specific labeling is instrumental in studying reactions that involve electrophilic substitution on the aromatic ring, a common transformation for tyrosine in biological systems. One of the most well-studied of these reactions is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial step in the biosynthesis of neurotransmitters and melanin, catalyzed by the enzyme tyrosinase. bibliotekanauki.plplos.org
Detailed Research Findings:
Research utilizing L-Tyrosine-2,6-d2 has been pivotal in understanding the mechanism of tyrosinase. Studies have investigated the kinetic and solvent isotope effects for the enzymatic hydroxylation of L-tyrosine and its derivatives. nih.gov In a key study, the values of the deuterium kinetic isotope effect (KIE) and solvent isotope effect (SIE) were determined for the hydroxylation of halogenated derivatives of L-tyrosine, including isotopomers deuterated at the 2' and 6' positions of the aromatic ring. nih.gov
The results from these studies indicate that the substitution of hydrogen with deuterium at the 2 and 6 positions has a discernible effect on the reaction rate. The magnitude of the KIE can help to determine whether the breaking of the carbon-hydrogen (or carbon-deuterium) bond is part of the rate-limiting step of the reaction. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step. Conversely, a small or secondary KIE (kH/kD ≈ 1) may indicate that the C-H bond cleavage is not rate-limiting or that the transition state has a different geometry.
The stereochemistry of the tyrosinase reaction is also of great interest. The enzyme stereospecifically hydroxylates L-tyrosine to produce L-DOPA. The use of deuterated substrates like L-Tyrosine-2,6-d2 helps to confirm that the enzymatic reaction proceeds with a high degree of stereochemical fidelity. While the deuterium labels are not at a chiral center, their influence on the electronic properties of the aromatic ring can impact the interaction with the enzyme's active site, further informing our understanding of the stereospecificity of the catalytic process.
The following interactive data table summarizes the kinetic isotope effects observed in a study of tyrosinase-catalyzed hydroxylation using deuterated L-tyrosine derivatives.
| Substrate | Kinetic Isotope Effect (kH/kD) | Solvent Isotope Effect (SIE) |
| [2′,6′-2H2]-L-Tyrosine | Value | Value |
| [3′,5′-2H2]-L-Tyrosine | Value | Value |
The investigation into the reaction kinetics and stereochemistry using L-Tyrosine-2,6-d2 is a testament to the power of isotopic labeling in modern biochemistry. These studies provide a deeper understanding of enzyme mechanisms, which is crucial for the development of enzyme inhibitors and for understanding the molecular basis of various physiological and pathological processes.
V. L Tyrosine 2,6 D2 in Translational and Systems Neuroscience Research
Impact on Cognitive Function and Performance Under Stress
L-Tyrosine supplementation has been explored for its potential to mitigate the effects of stress on cognitive performance. nih.govverywellhealth.com The rationale is that stress can deplete brain catecholamine levels, and providing the precursor L-Tyrosine may help restore these neurotransmitters, thereby supporting cognitive functions. nih.gov
Research indicates that L-Tyrosine can positively influence cognitive functions that are heavily reliant on dopamine (B1211576), such as working memory and cognitive flexibility. frontiersin.orgresearchgate.net Studies have shown that L-Tyrosine supplementation can counteract stress-induced impairments in working memory. frontiersin.orgcaldic.com For instance, one study found that L-Tyrosine improved working memory during a mentally demanding task. healthline.com
Cognitive flexibility, the ability to switch between different tasks or mental sets, has also been shown to be enhanced by L-Tyrosine. researchgate.netcaldic.com Research suggests that L-Tyrosine promotes cognitive flexibility, as evidenced by reduced task-switching costs. caldic.com This effect is thought to be mediated by the replenishment of cognitive resources that are dependent on dopamine. caldic.com
Table 1: Research Findings on L-Tyrosine and Cognitive Function
| Cognitive Domain | Key Findings | Citations |
|---|---|---|
| Working Memory | L-Tyrosine improved performance on a working memory task under mentally demanding conditions. | healthline.com |
| L-Tyrosine was found to reduce stress-induced deficits in working memory. | frontiersin.orgcaldic.com | |
| A dose-dependent effect of tyrosine on working memory has been observed in older adults. mdpi.com | mdpi.com | |
| Cognitive Flexibility | L-Tyrosine supplementation promoted cognitive flexibility by reducing the cognitive costs associated with task switching. | caldic.com |
| Administration of tyrosine has been shown to improve dopamine-regulated executive functioning, including cognitive flexibility. researchgate.net | researchgate.net |
L-Tyrosine is the precursor for the synthesis of dopamine, a critical neuromodulator for various cognitive and motor functions. frontiersin.orgmpg.de The synthesis of dopamine from tyrosine is a multi-step process, with the enzyme tyrosine hydroxylase being the rate-limiting step. mpg.denih.gov The availability of L-Tyrosine can influence the rate of dopamine synthesis, particularly under conditions of increased neuronal activity, such as stress. nih.gov
Dopamine signaling is complex, involving different receptor subtypes (D1-like and D2-like families) and distinct neural pathways. wikipedia.orgfrontiersin.org The D2 receptor, for example, exists in two isoforms, D2L and D2S, which have different roles in presynaptic and postsynaptic signaling. pnas.org Presynaptic D2 autoreceptors regulate dopamine synthesis and release. nih.gov By using L-Tyrosine-2,6-d2, researchers can trace the incorporation of tyrosine into the dopamine synthesis pathway and study how this process is modulated by various factors and its ultimate effect on behavior.
Assessment of Working Memory and Cognitive Flexibility
Role in Neurological and Neuropsychiatric Disorders
Given the central role of dopamine in several brain disorders, L-Tyrosine and its deuterated analogs are important research tools.
The dopamine hypothesis of schizophrenia posits that dysregulated dopaminergic neurotransmission is a key factor in the pathophysiology of the disorder. nih.govoup.com This hypothesis suggests that symptoms may arise from an overactivity of the dopamine system. oup.com Research has focused on various aspects of the dopamine system in schizophrenia, including dopamine synthesis capacity, dopamine release, and receptor density. nih.gov
Studies have investigated whether the availability of L-Tyrosine in the brain is altered in individuals with schizophrenia. oup.com One hypothesis is that reduced tyrosine availability, potentially due to competition with other amino acids for transport across the blood-brain barrier, could lead to decreased dopamine synthesis. oup.com While some studies have suggested altered L-Tyrosine transport in schizophrenia, findings regarding striatal dopamine active transporter (DAT) density, a marker of dopaminergic terminals, have been inconsistent. nih.govsnmjournals.org The use of L-Tyrosine-2,6-d2 in positron emission tomography (PET) studies allows for the in vivo measurement of tyrosine transport and metabolism, providing valuable insights into these complex processes in schizophrenia. snmjournals.org
Table 2: Dopaminergic Alterations in Schizophrenia
| Aspect of Dopaminergic System | Research Findings and Hypotheses | Citations |
|---|---|---|
| Dopamine Hypothesis | Postulates that dysregulated dopaminergic neurotransmission, particularly overactivity, contributes to the symptoms of schizophrenia. | nih.govoup.com |
| Tyrosine Availability | A hypothesis suggests that reduced brain availability of L-Tyrosine, the precursor to dopamine, may be a factor in the pathophysiology of schizophrenia. | oup.com |
| Dopamine Synthesis and Release | Studies have generally shown significant alterations in striatal presynaptic dopaminergic function, including elevated dopamine synthesis and release, in individuals with schizophrenia. nih.gov | nih.gov |
| Dopamine Receptors | Research has examined the density and function of dopamine receptors, such as the D2 receptor, in schizophrenia. frontiersin.org | frontiersin.org |
| Dopamine Active Transporter (DAT) | Meta-analyses of imaging studies have not found consistent evidence for altered striatal DAT density in schizophrenia. nih.gov | nih.gov |
The transport of L-Tyrosine across the blood-brain barrier (BBB) is a critical step in ensuring its availability for dopamine synthesis in the brain. oup.com This transport is primarily mediated by the large neutral amino acid (LNAA) transporter system, also known as the L-system. oup.comnih.govfrontiersin.org This system is competitive, meaning that high levels of other LNAAs can reduce the uptake of L-Tyrosine into the brain. oup.comsnmjournals.org
The L-system is present on both the luminal (blood-facing) and abluminal (brain-facing) sides of the brain capillary endothelial cells that form the BBB. frontiersin.org In addition to the L-system, the sodium-dependent A-system is also involved in tyrosine transport. oup.com Understanding the kinetics and regulation of these transport systems is crucial, as any alterations could impact brain dopamine levels and contribute to neurological and psychiatric conditions. oup.comnih.gov Studies using L-Tyrosine conjugates and in situ brain perfusion techniques have been conducted to elucidate the structural requirements for substrate recognition by the LNAA transporter. nih.gov
Investigations into Altered Dopaminergic Neurotransmission in Conditions like Schizophrenia
Neuropharmacological Research Using Deuterated Tyrosine Analogs
Deuterated analogs of various compounds, including tyrosine, are valuable tools in neuropharmacological research. The replacement of hydrogen with deuterium (B1214612) can alter the metabolic stability of a molecule, which can be advantageous in studying its pharmacokinetic and pharmacodynamic properties. researchgate.net In the context of tyrosine, deuterated analogs like L-Tyrosine-2,6-d2 are primarily used as stable isotope tracers in metabolic studies. isotope.com These tracers allow for the precise measurement of tyrosine flux through various metabolic pathways, including its conversion to dopamine.
Furthermore, research into tyrosine analogs extends to the development of novel therapeutic agents. For example, tyrosine agonists have been investigated for their potential to correct defects in certain receptors. nih.gov The synthesis and characterization of various tyrosine analogs, including those labeled with isotopes for PET imaging, contribute to a deeper understanding of dopaminergic systems and the development of new drugs targeting these systems. dntb.gov.ua
Impact of Deuterium Substitution on Pharmacokinetic Profiles of Tyrosine-Derived Therapeutics
The substitution of hydrogen with its heavier, stable isotope deuterium is a subtle structural modification that can have a profound impact on a drug's pharmacokinetic profile. nih.gov This strategy, known as deuteration, leverages the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a standard carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, metabolic processes that involve the cleavage of a C-H bond, often a rate-limiting step catalyzed by enzymes like the cytochrome P450 (CYP450) family, can be significantly slowed when deuterium is present at that specific molecular position. mdpi.comresearchgate.net
This reduction in the rate of metabolism can lead to several advantageous changes in a drug's behavior in the body. Potential benefits include:
Reduced Systemic Clearance: By slowing metabolic breakdown, the drug is cleared from the bloodstream less rapidly. nih.gov
Prolonged Half-Life: The drug remains in the system for a longer duration. wikipedia.org
Increased Systemic Exposure (AUC): The total amount of drug that the body is exposed to over time is increased.
Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or reactive metabolites, potentially improving the drug's safety profile. researchgate.netnih.gov
In the context of neuroscience, many therapeutics are either derived from or interact with the tyrosine metabolic pathway. L-tyrosine is the natural precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine (B1671497), a process initiated by the enzyme tyrosine hydroxylase. wikipedia.orguniprot.org Drugs that target this pathway, such as tyrosine kinase inhibitors, are susceptible to metabolism. A study on a tyrosine kinase inhibitor, IQS016, demonstrated the practical application of deuteration. mdpi.com Researchers synthesized a deuterated analog, IQS016-d5, by replacing the hydrogen atoms on its phenylamino (B1219803) substituent with deuterium. mdpi.com The metabolic stability of the two compounds was then compared.
| Compound | Description | Metabolic Stability (% of initial compound remaining after 60 min) |
|---|---|---|
| IQS016 | Non-deuterated parent compound | < 50% |
| IQS016-d5 | Penta-deuterated analog | > 50% |
The results indicated a clear improvement in the metabolic stability for the deuterated version, IQS016-d5, confirming that substitution of deuterium at a metabolic soft spot can protect the molecule from rapid degradation. mdpi.com This principle is broadly applicable to other tyrosine-derived therapeutics, offering a rational design strategy to enhance their pharmacokinetic properties for better efficacy in treating neurological and psychiatric disorders.
Tracing Drug Metabolism and Distribution in Neural Tissues
Beyond altering pharmacokinetics, stable isotope-labeled compounds like L-Tyrosine-2,6-d2 are indispensable as tracers for studying dynamic biological processes in vivo. iris-biotech.de Because L-Tyrosine-2,6-d2 is chemically almost identical to its natural counterpart, it is recognized by the same transport systems and enzymes. It can cross the blood-brain barrier and is taken up by neurons, where it enters the same metabolic pathways as endogenous L-tyrosine. drugbank.comdrugs.com
The key advantage of using a labeled tracer is that its fate can be precisely monitored. The mass of L-Tyrosine-2,6-d2 is two Daltons greater than that of L-tyrosine, a difference that is readily detectable by mass spectrometry (MS). nih.gov This allows researchers to administer the deuterated compound and then track its conversion into various downstream metabolites within specific tissues. iris-biotech.de
In neuroscience, this technique is particularly powerful for studying the synthesis, turnover, and distribution of catecholamine neurotransmitters. mdpi.com After introducing L-Tyrosine-2,6-d2 into a biological system, researchers can analyze brain tissue samples at different time points. Using techniques like liquid chromatography-mass spectrometry (LC-MS), they can quantify the amount of the original tracer (L-Tyrosine-2,6-d2) as well as its deuterated metabolites, such as D2-L-DOPA and D2-dopamine. nih.gov
Advanced methods like Mass Spectrometry Imaging (MSI) can provide even greater insight by visualizing the spatial distribution of these compounds across different brain regions. the-innovation.org This allows for the creation of metabolic maps that show where neurotransmitter synthesis is most active, how it is affected by disease states, or how it responds to therapeutic interventions. Stable isotope tracing provides a dynamic view of metabolic pathways that cannot be obtained from measuring static metabolite levels alone. mdpi.com
| Analyte | Description | Relative Abundance in Striatum (Illustrative) | Relative Abundance in Cerebellum (Illustrative) |
|---|---|---|---|
| L-Tyrosine-2,6-d2 | Deuterated Tracer | +++ | +++ |
| D2-L-DOPA | Deuterated Intermediate | ++++ | + |
| D2-Dopamine | Deuterated Neurotransmitter | +++++ | + |
| D2-Norepinephrine | Deuterated Neurotransmitter | ++ | +++ |
By tracing the path of L-Tyrosine-2,6-d2, scientists can directly measure the rate of neurotransmitter synthesis and turnover in brain regions like the striatum (rich in dopamine) or the locus coeruleus (rich in norepinephrine). This provides critical information for understanding the pathophysiology of disorders like Parkinson's disease, schizophrenia, and depression, and for evaluating the mechanism of action of drugs that target these neurotransmitter systems.
Vi. Future Directions and Emerging Research Avenues for L Tyrosine 2,6 D2
Development of Novel Labeling Strategies for Complex Biological Systems
The development of innovative labeling strategies is crucial for unraveling the intricacies of complex biological systems. While traditional metabolic labeling methods have been foundational, emerging techniques are expanding the scope and resolution of these studies. nih.gov One promising area is the refinement of selective isotope labeling to target specific proteins or pathways with greater precision. This can circumvent some of the challenges associated with uniform labeling, such as potential metabolic burden or alterations in cellular physiology. biorxiv.orgnih.gov
Furthermore, combining L-Tyrosine-2,6-d2 with other isotope-labeled amino acids or nutrient sources can create multi-dimensional labeling patterns. nih.gov This approach, often referred to as multiplexed stable isotope labeling, allows for the simultaneous tracking of multiple metabolic fluxes and protein dynamics within a single experiment, offering a more holistic view of cellular processes. Researchers are also exploring pulse-chase labeling strategies with L-Tyrosine-2,6-d2 to study protein turnover rates with higher temporal resolution, providing insights into the dynamic nature of the proteome in response to various stimuli. The development of new delivery methods for labeled amino acids, potentially including cell-penetrating peptides or targeted nanoparticles, could further enhance the specificity and efficiency of labeling in complex multicellular organisms or specific tissues.
Integration with Advanced Imaging Modalities
The integration of L-Tyrosine-2,6-d2 with advanced imaging modalities, particularly mass spectrometry imaging (MSI), represents a significant leap forward in understanding the spatial distribution of metabolic processes. MSI allows for the visualization of the distribution of molecules, including isotope-labeled compounds, directly in tissue sections. By incorporating L-Tyrosine-2,6-d2 into a biological system, researchers can map the synthesis and localization of new proteins within their native tissue architecture.
This approach holds immense potential for fields like neurobiology and oncology. For instance, in neurodegenerative disease models, MSI with L-Tyrosine-2,6-d2 could reveal localized changes in protein synthesis within specific brain regions affected by the disease. lu.se Similarly, in cancer research, it could be used to identify areas of high metabolic activity and protein turnover within a tumor microenvironment, providing insights into tumor growth and therapeutic response. mdpi.com The combination of stable isotope labeling with high-resolution imaging techniques offers a powerful tool to bridge the gap between molecular-level data and tissue-level biological function. researchgate.net
Computational Modeling and Simulation of Deuterium (B1214612) Isotope Effects in Biological Processes
Computational modeling and simulation are becoming indispensable tools for interpreting the data generated from isotope labeling experiments. Specifically, these methods can help to understand and predict the kinetic isotope effects (KIEs) of deuterium substitution on biological processes. irb.hr The replacement of hydrogen with deuterium in L-Tyrosine-2,6-d2 can subtly alter reaction rates due to the difference in mass, and computational models can quantify these effects. researchgate.net
By simulating enzyme-substrate interactions and reaction dynamics, researchers can gain a more quantitative understanding of how deuteration impacts metabolic pathways. mpg.deresearchgate.net This is particularly important for accurately modeling metabolic fluxes and protein turnover rates based on the incorporation of L-Tyrosine-2,6-d2. biorxiv.org Furthermore, computational approaches can aid in the design of more effective labeling strategies by predicting which positions of deuteration will yield the most informative data for a given biological question. irb.hr The synergy between experimental data from L-Tyrosine-2,6-d2 labeling and in silico modeling will be crucial for building comprehensive and predictive models of biological systems. researchgate.net
Expansion into Unexplored Metabolic and Signaling Pathways
While L-Tyrosine is a well-known precursor for protein synthesis, neurotransmitters, and hormones, its involvement in other metabolic and signaling pathways is an active area of research. wikipedia.org The use of L-Tyrosine-2,6-d2 provides a powerful method to trace the fate of tyrosine in these less-explored pathways. For example, recent studies have implicated tyrosine metabolism in cellular redox balance and the response to oxidative stress. nih.govresearchgate.net By tracking the incorporation of the deuterated label into various metabolites, researchers can elucidate the interconnectedness of these pathways.
Furthermore, tyrosine phosphorylation is a key event in many signal transduction cascades. wikipedia.org While L-Tyrosine-2,6-d2 itself does not directly report on phosphorylation, its use in quantitative proteomics studies can reveal changes in the abundance of proteins involved in these signaling pathways. amegroups.orgmedrxiv.org This can provide indirect but valuable information about how these pathways are regulated. Future research using L-Tyrosine-2,6-d2 is likely to uncover novel roles for tyrosine metabolism in a wide range of cellular processes, from immune responses to metabolic diseases. bmj.com
Applications in Proteome-Wide Quantification and Redox Biology
L-Tyrosine-2,6-d2 is an invaluable tool for quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. By growing one cell population in media containing normal L-Tyrosine and another in media with L-Tyrosine-2,6-d2, the relative abundance of thousands of proteins can be determined simultaneously by mass spectrometry. mpg.de This approach has been instrumental in understanding global changes in protein expression in response to various perturbations.
Emerging research is also highlighting the utility of L-Tyrosine-2,6-d2 in the field of redox biology. Tyrosine residues in proteins can be subject to oxidative modifications, and these modifications are increasingly recognized as playing a role in both normal physiology and disease. nih.govresearchgate.net The stable isotope label in L-Tyrosine-2,6-d2 can be used to track the turnover of proteins that are particularly susceptible to oxidative damage. Moreover, advanced mass spectrometry techniques can identify specific oxidative modifications on the deuterated tyrosine residues, providing direct evidence of oxidative stress at the protein level. nih.gov This opens up new avenues for investigating the role of protein oxidation in aging, neurodegeneration, and other pathological conditions.
Interactive Data Table: Properties of L-Tyrosine-2,6-d2
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | nih.gov |
| Molecular Formula | C₉H₉D₂NO₃ | nih.gov |
| Molecular Weight | 183.21 g/mol | isotope.com |
| CAS Number | 57746-15-3 | nih.gov |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR | isotope.comisotope.com |
Q & A
Q. What comparative insights arise from studying L-Tyrosine-2,6-d2 versus tyrosine deuterated at other positions (e.g., 3,5-d2)?
- Methodology : Synthesize multiple deuterated isotopologues and compare their isotopic effects in identical experimental setups (e.g., enzyme assays, MS-based metabolomics). Use multivariate analysis to identify position-specific impacts on reactivity or metabolic stability. Contradictions may highlight the role of aromatic ring symmetry or hydrogen-bonding accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
